![molecular formula C10H20N4O2 B12544672 N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine CAS No. 652538-56-2](/img/structure/B12544672.png)
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is a chemical compound with a complex structure that includes a triazole ring and a dimethoxy-substituted pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring and the introduction of the dimethoxy-substituted pentane chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating specific diseases.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and dimethoxy-substituted compounds. Examples include:
- N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
- N-[(2R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]-benzamide
Uniqueness
N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine is unique due to its specific combination of a triazole ring and a dimethoxy-substituted pentane chain
Biological Activity
Antibacterial Activity
Research on structurally similar 1,2,4-triazole derivatives has demonstrated significant antibacterial effects. For instance, certain quinolone-triazole hybrids exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antibacterial Activity of Related Triazole Compounds
Compound | Bacterial Strain | MIC (μg/mL) |
---|---|---|
30a | S. aureus | 0.125-8 |
30a | E. faecalis | 0.125-8 |
30a | E. coli | 0.125-8 |
30a | P. aeruginosa | 0.125-8 |
30b | K. pneumoniae | 0.125-8 |
30b | A. haemolyticus | 0.125-8 |
Antifungal Potential
While direct studies on the antifungal activity of N-[(2R)-1,1-Dimethoxy-4-methylpentan-2-yl]-4H-1,2,4-triazol-4-amine are not available, related triazole compounds have shown antifungal properties. Some 1,2,4-triazole derivatives have demonstrated activity against fungi such as Aspergillus fumigatus, Candida albicans, and Syncephalastrum racemosum .
Enzyme Inhibition
The triazole ring structure in this compound suggests potential enzyme inhibitory activities. Studies on similar compounds have shown inhibition of various enzymes, which could have implications for therapeutic applications .
DNA Gyrase and Topoisomerase IV Inhibition
Some quinolone-triazole hybrids have demonstrated inhibitory effects on DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication . While specific data for this compound is not available, its structural similarity suggests potential for similar activity.
SecA ATPase Inhibition
A related thiouracil derivative containing a triazolo-thiadiazole moiety (compound 44d) exhibited inhibitory activity against SecA ATPase . This enzyme is essential for bacterial protein secretion, making it a potential target for antibacterial drugs.
Anticancer Potential
Mercapto-substituted 1,2,4-triazoles have shown promise in cancer prevention and treatment . While specific studies on this compound are not available, its structural features suggest potential anticancer activity that warrants further investigation.
Case Study: Structure-Activity Relationship
A structure-activity relationship (SAR) analysis of related triazole compounds provides insights into the potential biological activity of this compound.
For instance, in a series of 1,2,4-triazole-5(4H)-thione hybrids (compound 29), the following observations were made :
- Phenyl groups at the C-3 position were crucial for high activity.
- Electron-donating groups, particularly -OH on the phenyl ring, favored activity.
- The length of the alkyl chain on position N-4 influenced activity, with longer chains decreasing activity.
These findings suggest that the specific substituents and their positions in this compound may play crucial roles in its biological activity.
Properties
CAS No. |
652538-56-2 |
---|---|
Molecular Formula |
C10H20N4O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-[(2R)-1,1-dimethoxy-4-methylpentan-2-yl]-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C10H20N4O2/c1-8(2)5-9(10(15-3)16-4)13-14-6-11-12-7-14/h6-10,13H,5H2,1-4H3/t9-/m1/s1 |
InChI Key |
JZKAJMJHQUNETP-SECBINFHSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(OC)OC)NN1C=NN=C1 |
Canonical SMILES |
CC(C)CC(C(OC)OC)NN1C=NN=C1 |
Origin of Product |
United States |
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